![molecular formula C34H56Cl4N18O2 B010857 盐酸西马匹莫 CAS No. 164301-51-3](/img/structure/B10857.png)
盐酸西马匹莫
描述
Synthesis Analysis
The synthesis of Semapimod hydrochloride and its analogs primarily involves the creation of guanylhydrazone compounds. These compounds are synthesized through the reaction of hydrazines with nitriles, followed by guanylation processes. The specific synthetic routes and chemical reactions involved in the production of Semapimod hydrochloride, however, are proprietary and detailed information on the synthesis is limited in the public domain.
Molecular Structure Analysis
Semapimod is characterized by its tetravalent guanylhydrazone structure. This structural motif is essential for its biological activity, particularly its ability to inhibit the MAPK pathway and macrophage activation. The guanylhydrazone group interacts with biological targets, including enzymes and receptors, modulating inflammatory responses. The exact molecular interactions and the structure-activity relationship of Semapimod hydrochloride, however, require further elucidation through computational modeling and experimental studies.
Chemical Reactions and Properties
As a guanylhydrazone, Semapimod hydrochloride undergoes chemical reactions typical of hydrazones, including condensation and hydrolysis under certain conditions. Its stability and reactivity are influenced by its guanylhydrazone moiety, making it reactive towards certain chemical agents and under specific environmental conditions. The chemical properties of Semapimod, including its solubility, stability, and reactivity, are crucial for its formulation and therapeutic application.
Physical Properties Analysis
The physical properties of Semapimod hydrochloride, such as its melting point, solubility in various solvents, and crystalline structure, play a significant role in its pharmacokinetic profile and formulation development. These properties affect its absorption, distribution, metabolism, and excretion (ADME) characteristics, influencing its efficacy and safety as a therapeutic agent.
Chemical Properties Analysis
Semapimod hydrochloride's chemical properties, including its pKa, logP, and chemical stability, are critical for understanding its behavior in biological systems. These properties determine its interaction with biological membranes, proteins, and enzymes, affecting its bioavailability and therapeutic potential.
References (Sources)
科学研究应用
肠道炎症和术后肠梗阻:盐酸西马匹莫作为 p38 丝裂原活化蛋白激酶的抑制剂,可以减少肠道炎症,并对小鼠术后肠梗阻的实验模型有效 (F. thE 等人,2011).
烧伤治疗:它减少了猪二度烧伤后滤泡坏死和血栓形成的深度,有助于更快速的再上皮化 (A. Singer 等人,2006).
炎症和自身免疫性疾病:西马匹莫抑制炎性细胞因子的产生,并通过靶向 TLR 伴侣蛋白 gp96 显示出治疗各种炎症和自身免疫性疾病的潜力 (Jin Wang 等人,2016).
对抗炎性疾病:作为一种抗炎小分子,西马匹莫靶向近端信号分子,代表了治疗炎性疾病的一种有希望的策略 (M. Lowenberg, 2007).
术后肠梗阻的预防:它可以预防腹部手术诱发的肠道巨噬细胞活化和胃肠道运动障碍,表明其在术后肠梗阻的预防中应用 (S. Wehner 等人,2009).
缺血性心力衰竭:在大鼠缺血性心力衰竭模型中,西马匹莫降低了心肌中的 TNF-α 水平 (A. Kherani 等人,2004).
胶质母细胞瘤治疗:它通过靶向小胶质细胞和/或浸润性巨噬细胞,使胶质母细胞瘤对电离辐射敏感,与辐射联合使用可提高存活率 (I. Miller 等人,2014).
乳腺癌转移:西马匹莫增强迷走神经感觉神经活动,可能在体内条件下具有抗肿瘤作用 (N. Erin 等人,2012).
克罗恩病:它通过靶向 c-Raf 活性诱导严重克罗恩病的临床缓解 (M. Löwenberg 等人,2005).
ERCP 后胰腺炎:虽然它可以降低 ERCP 后高淀粉酶血症,但其在预防 ERCP 后胰腺炎中的有效性仍未得到明确 (D. van Westerloo 等人,2008).
治疗开发:西马匹莫正在作为一种潜在的治疗方法,用于治疗克罗恩病和其他炎症性疾病,目前正在进行牛皮癣和克罗恩病的 II 期试验 (S. Sitaraman 等人,2003).
急性肠道缺血-再灌注:它最大限度地减少了肠粘膜损伤,并降低了兔子急性肠道缺血-再灌注期间的全身炎症反应 (I. Vlachakis 等人,2011).
作用机制
Semapimod hydrochloride, also known as Semapimod (tetrahydrochloride), is an investigational new drug with anti-inflammatory, anti-cytokine, immunomodulatory, antiviral, and antimalarial properties .
Target of Action
Semapimod primarily targets c-Raf , a protein kinase involved in the MAPK/ERK pathway . This pathway plays a crucial role in cell division, differentiation, and secretion of inflammatory mediators. Semapimod also targets gp96 , a chaperone protein critical for the biogenesis of Toll-like receptors (TLRs) .
Mode of Action
Semapimod inhibits the activation of p38 MAP kinase , a key player in the MAPK signaling pathway. This inhibition suppresses the production of tumor necrosis factor (TNF), a cytokine involved in systemic inflammation . Surprisingly, the primary mode of action in vivo is thought to be via stimulation of the vagus nerve , thereby down-regulating inflammatory pathways via the recently discovered cholinergic anti-inflammatory pathway .
Biochemical Pathways
Semapimod affects several biochemical pathways. It inhibits the activation of p38 MAPK and NF-κB , and the induction of cyclooxygenase-2 by TLR ligands . These pathways are involved in the production of inflammatory cytokines and mediators. By inhibiting these pathways, Semapimod suppresses the inflammatory response.
Pharmacokinetics
It’s known that semapimod can suppress cytokine-storm induction by the anticancer cytokine interleukin-2 (il-2) without decreasing its anticancer properties .
Result of Action
Semapimod’s action results in the suppression of inflammatory cytokine production .
安全和危害
属性
IUPAC Name |
N,N'-bis[3,5-bis[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide;tetrahydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N18O2.4ClH/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H/b45-19+,46-20+,47-21+,48-22+;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHASPGBAIQZLY-RTQZJKMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56Cl4N18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028119 | |
Record name | Semapimod hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
890.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
164301-51-3 | |
Record name | Semapimod hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164301513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Semapimod hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEMAPIMOD TETRAHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A16WYQ522A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Semapimod hydrochloride?
A: While the exact mechanism is still under investigation, research suggests that Semapimod hydrochloride exerts its effects by indirectly stimulating the cholinergic anti-inflammatory pathway. [, ] This pathway, largely mediated by the vagus nerve, plays a crucial role in regulating inflammatory responses.
Q2: How does Semapimod hydrochloride impact renal inflammation and hypertension in the context of Systemic Lupus Erythematosus (SLE)?
A: Studies using a murine model of SLE have shown that Semapimod hydrochloride administration is associated with a reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1, and HMGB-1 in renal tissue. [] This reduction in renal inflammation correlates with an attenuation of the blood pressure increase typically observed in SLE mice. [, ] These findings suggest a potential role for Semapimod hydrochloride in mitigating both renal inflammation and hypertension in the context of SLE.
Q3: What are the potential implications of the research on Semapimod hydrochloride for other inflammatory conditions?
A: The research on Semapimod hydrochloride's impact on SLE offers a promising avenue for exploring its therapeutic potential in other conditions characterized by chronic inflammation and associated hypertension. [, ] Further research is needed to determine the efficacy and safety of Semapimod hydrochloride in other disease models and ultimately, in human clinical trials.
Q4: What are the limitations of the current research on Semapimod hydrochloride?
A: The current research on Semapimod hydrochloride primarily involves pre-clinical studies using animal models. [, ] While these studies provide valuable insights, further research, including clinical trials in humans, is necessary to confirm these findings and fully understand the therapeutic potential and safety profile of Semapimod hydrochloride.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。